molecular formula C16H14BrNO6S B3013386 Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-94-2

Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B3013386
CAS RN: 337920-94-2
M. Wt: 428.25
InChI Key: KVJSCKPIVDENQP-UHFFFAOYSA-N
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Description

The compound of interest, Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, is a derivative of pyrrolo[1,2-c]thiazole, which is a fused heterocyclic system that has garnered attention due to its potential biological activities. The structure of this compound suggests that it may be synthesized through intermolecular cycloaddition reactions involving azomethine ylides and could exhibit interesting chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrolo[1,2-c]thiazole derivatives, which are structurally related to the compound , can be achieved through the 1,3-dipolar cycloaddition of dimethyl acetylenedicarboxylate with nonstabilized azomethine ylides. These ylides are generated from the decarboxylative condensation of 1,3-thiazolidine-4-carboxylic acids with aldehydes. The process leads to the formation of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazoles, with the use of 2-substituted-1,3-thiazolidine-4-carboxylic acids resulting in a stereoselective formation of the compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and, in some cases, confirmed by X-ray crystallography. For instance, the crystal structure of a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined by single-crystal X-ray diffraction studies, which revealed its stabilization by hydrogen bond interactions . Although the exact structure of the compound is not provided, it is likely that similar analytical techniques could be used to determine its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of pyrrolo[1,2-c]thiazole derivatives and related compounds often involves cycloaddition reactions. For example, the addition of dimethyl acetylenedicarboxylate to thioureas can lead to the formation of thiazolidinone derivatives, which upon further reactions can yield various heterocyclic systems . The compound may also undergo similar addition reactions, potentially leading to a range of derivatives with varied substituents and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are typically characterized by their spectral data, which can include NMR, IR, and mass spectrometry. The crystallographic data can provide insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns . The thermal behavior can be studied through thermolysis reactions, as seen in the synthesis of dimethyl phthalate and thiazole derivatives from 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives . The compound of interest would likely exhibit similar properties, which could be explored through these analytical techniques.

Scientific Research Applications

Cycloaddition Reactions

Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has been studied in cycloaddition reactions. For example, it acts as a thiocarbonyl ylide in cycloaddition to electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes (Sutcliffe et al., 2000).

Conformational Behavior

The compound's conformational behavior has been investigated in different matrixes, including low-temperature noble gas matrixes. Studies have shown that the geometry of its conformers is influenced by the orientation of two methyl ester groups (Kaczor et al., 2006).

Photophysical Properties

This compound has been part of studies on novel fused oxazapolycyclic skeletons, showing significant blue emission in dichloromethane, which is an important aspect in the field of photophysical properties (Petrovskii et al., 2017).

Synthesis of Dihydropyridine Derivatives

Research has also been conducted on synthesizing new dihydropyridine derivatives using this compound. These studies contribute to the broader understanding of chemical synthesis and structural analysis (Jasinski et al., 2013).

Synthesis of Thiazolidinones

This compound has been used in the synthesis of thiazolidin-4-ones and thiazinan-4-ones, expanding its application in organic synthesis (Gautam & Chaudhary, 2014).

Antibacterial Activities

Research into novel 4,5-dihydropyrazol and pyrazolyl-thiazole derivatives containing this compound has explored their antibacterial activities, contributing to the development of new antibacterial agents (Budak et al., 2017).

Antischistosomal Activity

Another important application is in the field of medicinal chemistry, where derivatives of the compound have been evaluated for antischistosomal activity, contributing to the development of treatments for parasitic infections (Elaasar & Saied, 2008).

Cytotoxic Evaluation

The compound has been used in synthesizing derivatives for cytotoxic evaluation against human tumor cell lines, indicating its potential in cancer research (Kong et al., 2008).

Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is known to be planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole suggest that the compound’s action could potentially be influenced by the presence of water, alcohol, ether, and various organic solvents.

properties

IUPAC Name

dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO6S/c1-23-15(19)12-11-7-25(21,22)8-18(11)14(13(12)16(20)24-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJSCKPIVDENQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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